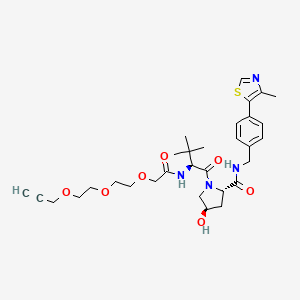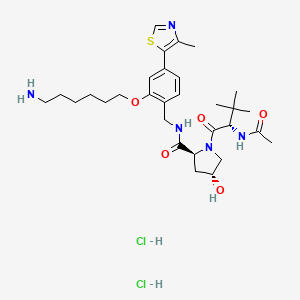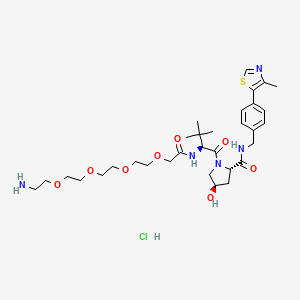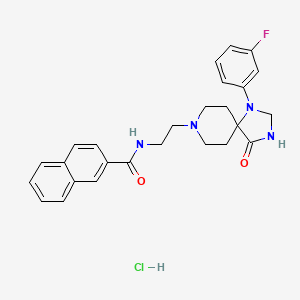
Chlorhydrate de VU 0364739
Vue d'ensemble
Description
Le chlorhydrate de VU 0364739 est un inhibiteur puissant et sélectif de la phospholipase D2 (PLD2). Il est connu pour sa grande sélectivité, affichant une préférence 75 fois plus grande pour la PLD2 que pour la phospholipase D1 (PLD1). Le nom chimique du this compound est N-[2-[1-(3-Fluorophényl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]éthyl]-2-naphtalènecarboxamide chlorhydrate .
In Vivo
VU 0364739 hydrochloride has been studied in a variety of in vivo models, including mouse models of cancer, diabetes, and autoimmune diseases. In these models, VU 0364739 hydrochloride has been found to inhibit VU 0364739 hydrochloride activity and reduce tumor growth, improve glucose metabolism, and reduce inflammation.
In Vitro
VU 0364739 hydrochloride has also been studied in a variety of in vitro models. In these studies, VU 0364739 hydrochloride has been found to inhibit VU 0364739 hydrochloride activity and reduce cancer cell proliferation, induce apoptosis, and inhibit angiogenesis.
Mécanisme D'action
VU 0364739 hydrochloride exerts its effects by selectively inhibiting phospholipase D2. The inhibition of phospholipase D2 disrupts the production of phosphatidic acid, a key signaling lipid involved in various cellular processes. This disruption leads to altered cellular signaling and can induce apoptosis in cancer cells. The molecular targets and pathways involved include the phospholipase D2 enzyme and downstream signaling pathways regulated by phosphatidic acid .
Activité Biologique
VU 0364739 hydrochloride has been found to be active in a variety of in vivo and in vitro models. In these models, VU 0364739 hydrochloride has been found to inhibit VU 0364739 hydrochloride activity and reduce tumor growth, improve glucose metabolism, and reduce inflammation. In addition, VU 0364739 hydrochloride has been found to reduce cancer cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects
VU 0364739 hydrochloride has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that VU 0364739 hydrochloride can inhibit the activity of VU 0364739 hydrochloride, a key regulator of cell growth, survival, and metabolism. In addition, VU 0364739 hydrochloride has been found to reduce cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. In vivo studies have also shown that VU 0364739 hydrochloride can reduce tumor growth, improve glucose metabolism, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of VU 0364739 hydrochloride in laboratory experiments offers a number of advantages. VU 0364739 hydrochloride is an orally bioavailable and potent inhibitor of VU 0364739 hydrochloride, and has been found to be active in a variety of in vitro and in vivo models. The drug is easily synthesized and purified, and is available in a variety of forms for use in experiments.
However, there are also some limitations to the use of VU 0364739 hydrochloride in laboratory experiments. VU 0364739 hydrochloride has not been approved for clinical use, and its effects on humans are unknown. In addition, the drug has not been extensively studied in humans, and its long-term effects are not known.
Orientations Futures
For research include the development of more potent and selective inhibitors of VU 0364739 hydrochloride, and the evaluation of the safety and efficacy of VU 0364739 hydrochloride in clinical trials. In addition, further research is needed to explore the effects of VU 0364739 hydrochloride on other diseases, such as diabetes and autoimmune disorders. Finally, further research is needed to determine the long-term safety and efficacy of VU 0364739 hydrochloride.
Méthodes De Synthèse
VU 0364739 hydrochloride is synthesized through a two-step process utilizing a palladium-catalyzed reaction. The first step involves the formation of an aryl boronic acid from aryl bromide and potassium trifluoroacetate. The second step is a Suzuki-Miyaura coupling reaction of the aryl boronic acid and 4-chloro-2-methyl-6-methoxy-1H-indole. The product is then purified by preparative HPLC and the hydrochloride salt is obtained by crystallization.
Applications De Recherche Scientifique
Le chlorhydrate de VU 0364739 a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier le rôle de la phospholipase D2 dans divers processus chimiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant la phospholipase D2.
Médecine : Exploré pour ses applications thérapeutiques potentielles en recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la phospholipase D2 .
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la phospholipase D2. L'inhibition de la phospholipase D2 perturbe la production d'acide phosphatidique, un lipide de signalisation clé impliqué dans divers processus cellulaires. Cette perturbation conduit à une signalisation cellulaire modifiée et peut induire l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l'enzyme phospholipase D2 et les voies de signalisation en aval régulées par l'acide phosphatidique .
Analyse Biochimique
Biochemical Properties
VU 0364739 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2. This inhibition is highly selective, with an IC50 value of 20 nM for PLD2 and 1500 nM for phospholipase D1 (PLD1) . The compound interacts with PLD2 by binding to its active site, thereby preventing the hydrolysis of phosphatidylcholine. This interaction leads to a decrease in the production of phosphatidic acid, a key lipid signaling molecule involved in various cellular processes .
Cellular Effects
VU 0364739 hydrochloride has been shown to induce apoptosis in cancer cells, making it a valuable tool for cancer research . In studies involving the MDA-MB-231 cell line, VU 0364739 hydrochloride was found to inhibit cell proliferation in a dose- and time-dependent manner . The compound also increases the activity of caspase 3 and caspase 7, enzymes that play a critical role in the execution phase of cell apoptosis . Additionally, VU 0364739 hydrochloride affects cell signaling pathways by reducing the levels of phosphatidic acid, thereby influencing downstream signaling events .
Molecular Mechanism
The molecular mechanism of VU 0364739 hydrochloride involves its selective inhibition of phospholipase D2. By binding to the active site of PLD2, the compound prevents the enzyme from hydrolyzing phosphatidylcholine into phosphatidic acid and choline . This inhibition disrupts the production of phosphatidic acid, a lipid signaling molecule that plays a pivotal role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell survival . The reduction in phosphatidic acid levels leads to the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU 0364739 hydrochloride have been observed to change over time. Studies have shown that the compound’s inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . For instance, VU 0364739 hydrochloride significantly reduces the viability of MDA-MB-231 cells after 24, 48, 72, and 96 hours of treatment . The compound’s stability and degradation over time have also been studied, with results indicating that it remains effective in inducing apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of VU 0364739 hydrochloride vary with different dosages in animal models. In pharmacokinetic studies involving rats, the compound was administered intravenously at a dose of 1 mg/kg and orally at a dose of 10 mg/kg . The results showed that VU 0364739 hydrochloride has a half-life of 1.52 hours and a volume of distribution of 8.1 L/kg . Higher doses of the compound have been associated with increased induction of apoptosis, but also with potential toxic effects .
Metabolic Pathways
VU 0364739 hydrochloride is involved in metabolic pathways related to lipid signaling. By inhibiting phospholipase D2, the compound reduces the production of phosphatidic acid, a key intermediate in lipid metabolism . This reduction affects various downstream metabolic processes, including the synthesis of diacylglycerol and other lipid signaling molecules . The compound’s interaction with PLD2 also influences metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of VU 0364739 hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects on phospholipase D2 . Studies have shown that VU 0364739 hydrochloride is distributed in both plasma and brain tissues, with concentrations of 39.9 ng/mL and 29 ng/mL, respectively, following administration in rats .
Subcellular Localization
VU 0364739 hydrochloride is localized within specific subcellular compartments, where it interacts with phospholipase D2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is critical for its function, as it allows VU 0364739 hydrochloride to effectively inhibit PLD2 activity and induce apoptosis in targeted cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de VU 0364739 implique plusieurs étapes, commençant par la préparation de la structure triazaspirodécane de base. Les étapes clés comprennent :
- Formation du noyau triazaspirodécane par des réactions de cyclisation.
- Introduction du groupe fluorophényle par substitution nucléophile.
- Couplage de la partie naphtalènecarboxamide par formation de liaison amide.
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions de cyclisation et de couplage .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour contrôler la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de VU 0364739 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Comparaison Avec Des Composés Similaires
Composés similaires
VU 0364739 : Un composé similaire sans la forme de sel de chlorhydrate.
VU 0155069 : Un autre inhibiteur sélectif de la phospholipase D2 avec une structure chimique différente.
CAY10594 : Un inhibiteur de la phospholipase D2 avec des profils de sélectivité et de puissance distincts .
Unicité
Le chlorhydrate de VU 0364739 est unique en raison de sa forte sélectivité pour la phospholipase D2 par rapport à la phospholipase D1, ce qui en fait un outil précieux pour étudier le rôle spécifique de la phospholipase D2 dans divers processus biologiques. Sa capacité à induire l'apoptose dans les cellules cancéreuses met également en évidence ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAMDMOILNBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


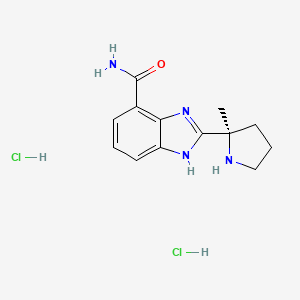
![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)

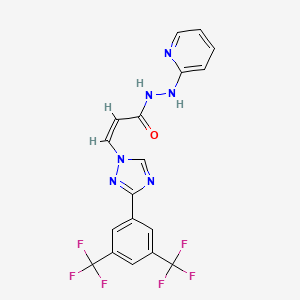
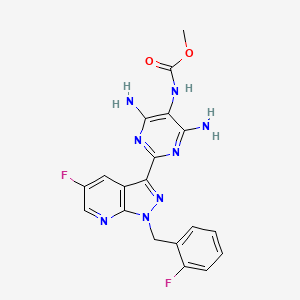
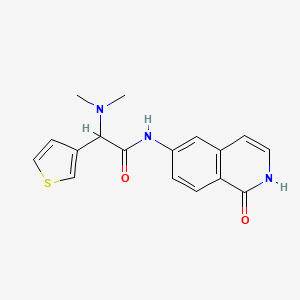
![Verticillin A [MI]](/img/structure/B611668.png)
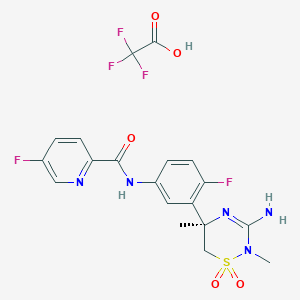
![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
